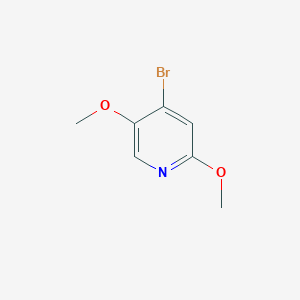
4-Bromo-2,5-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dimethoxypyridine is a derivative of 2,5-Dimethoxypyridine .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available aldehyde, 2,5-dimethoxybenzaldehyde, and other readily available precursor chemicals and reagents . The process involves a Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.15 .科学的研究の応用
Metabolic Pathways
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes various metabolic transformations when introduced into biological systems. A study utilizing hepatocytes from multiple species (including humans) revealed that 2C-B undergoes oxidative deamination to form metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Another interesting finding was the identification of a unique metabolite, 4-bromo-2,5-dimethoxy-phenol (BDMP), solely in mouse hepatocytes, suggesting species-specific metabolic pathways. The study also highlighted significant inter-individual differences in the susceptibility of human hepatocytes to the toxic effects of 2C-B, which indicates the complexity and variability in the metabolic processing of this compound (Carmo et al., 2005).
Toxicological Aspects
In a separate toxicological study, the disposition and kinetic profile of 2C-B in rats were investigated after subcutaneous administration. The study found that 2C-B had a half-life of approximately 1.1 hours and an estimated volume of distribution of 16L/kg. The research indicated significant retention and gradual temporal release of the drug in the lung tissue, paralleled by the brain. It also established that 2C-B penetrates the blood-brain barrier without significant delay, which might be crucial for understanding its psychotropic or toxic effects (Rohanová, Páleníček, & Balíková, 2008).
Synthesis and Chemical Analysis
Synthesis of Pyridine Derivatives
In the domain of organic synthesis, one study described the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, starting from 2,6-dimethoxypyridine. The synthesis involved bromination and subsequent electrophilic substitution, followed by oxidation and coupling reactions. This synthesis pathway provides insights into the derivatization of pyridine compounds and their potential applications in various chemical domains (Chen Yu-yan, 2004).
Analytical Methods
For forensic and analytical purposes, the analysis of psychoactive substances like 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA) is crucial. A study summarized data relevant for forensic chemists, discussing the psychoactivity, case histories involving higher doses, and descriptions of dosage forms of bromo-DMA. It also provided an overview of various analytical methods, including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, which are employed to analyze such compounds (Delliou, 1983).
Safety and Hazards
将来の方向性
The increasing interest in utilizing psychedelics for therapeutic purposes demands the development of tools capable of efficiently monitoring and accurately identifying these substances . These findings can contribute to the development of tailored materials for the detection and analysis of 4-Bromo-2,5-dimethoxypyridine, supporting advancements in non-medical use monitoring and potential therapeutic models involving psychedelics .
特性
IUPAC Name |
4-bromo-2,5-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMAUBNZVNEDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

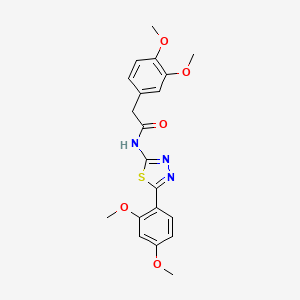
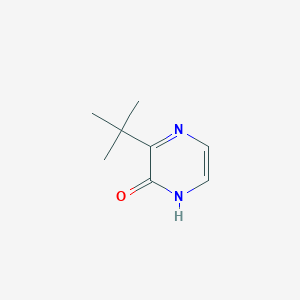

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)
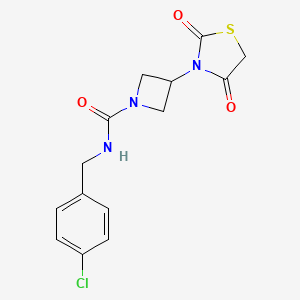
![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)
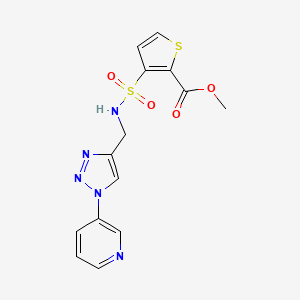
![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)
